Chlomethoxyfen-d3
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Overview
Description
Chlomethoxyfen-d3 is a deuterium-labeled derivative of Chlomethoxyfen, a largely obsolete herbicide. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of Chlomethoxyfen-d3 involves the incorporation of deuterium into the molecular structure of Chlomethoxyfen. The synthetic route typically includes the following steps:
Starting Material: The process begins with the preparation of the non-deuterated Chlomethoxyfen.
Purification: The final product is purified using chromatographic techniques to ensure the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Chlomethoxyfen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chlomethoxyfen-d3 is primarily used in scientific research for the following applications:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Research: It is used to study the metabolic pathways and the effects of deuterium substitution on the metabolic stability of the compound.
Environmental Studies: The compound can be used as a tracer to study the environmental fate and transport of herbicides.
Mechanism of Action
The mechanism of action of Chlomethoxyfen-d3 involves its interaction with specific molecular targets. The deuterium substitution can affect the compound’s binding affinity and metabolic stability. The primary molecular targets include enzymes involved in the metabolic pathways, where the deuterium atoms can influence the reaction kinetics and overall metabolic profile .
Comparison with Similar Compounds
Chlomethoxyfen-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chlomethoxyfen: The non-deuterated version, which lacks the isotopic labeling.
Deuterated Herbicides: Other herbicides that have been labeled with deuterium for similar research purposes
Properties
Molecular Formula |
C13H9Cl2NO4 |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3/i1D3 |
InChI Key |
DXXVCXKMSWHGTF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.